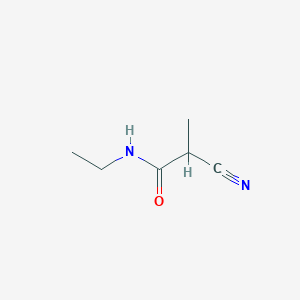
2-Cyano-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-ethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group (-CN) and an ethyl group (-C2H5) attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethylpropanamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetic acid or its derivatives. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . Another method involves the direct treatment of ethylamine with methyl cyanoacetate without solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For instance, the reaction of ethylamine with cyanoacetic acid derivatives can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and the use of continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-ethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents such as aldehydes or ketones, often in the presence of acid or base catalysts, are used.
Major Products
The major products formed from these reactions include substituted amides and various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
2-Cyano-N-ethylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-N-ethylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the ethyl group.
N-Ethylacetamide: Similar but lacks the cyano group.
Propionamide: Similar but lacks both the cyano and ethyl groups.
Properties
CAS No. |
53260-44-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-cyano-N-ethylpropanamide |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(9)5(2)4-7/h5H,3H2,1-2H3,(H,8,9) |
InChI Key |
FSVNGRBSXLNAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


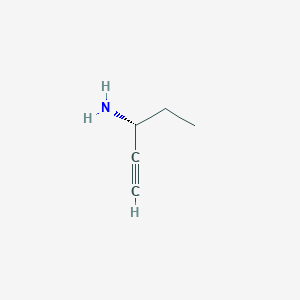
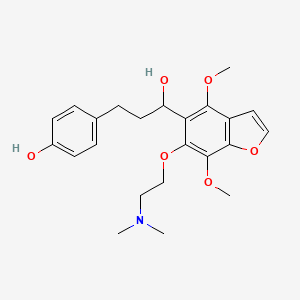
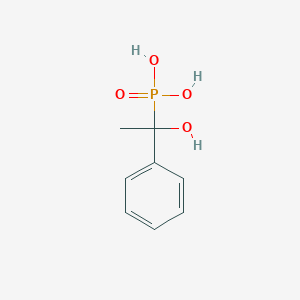
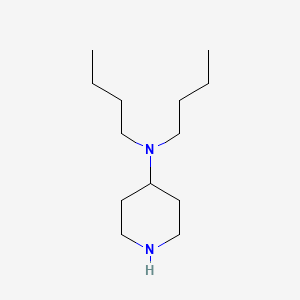

![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
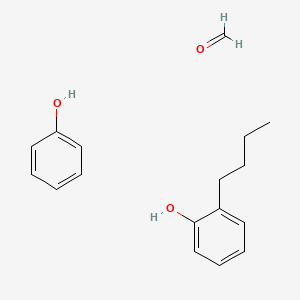
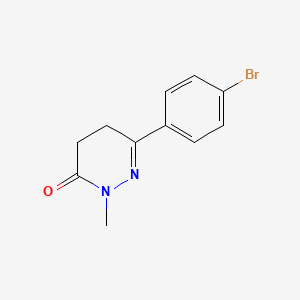
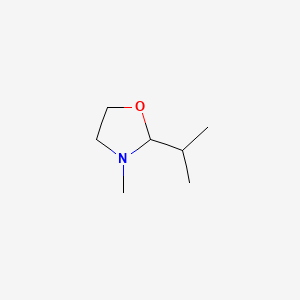
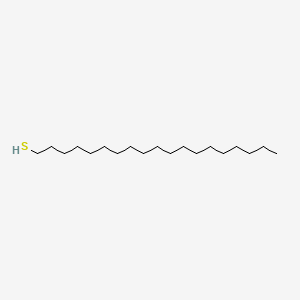
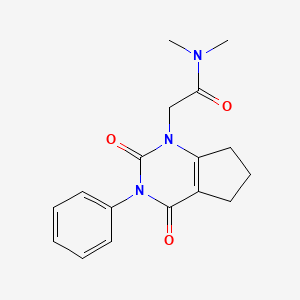
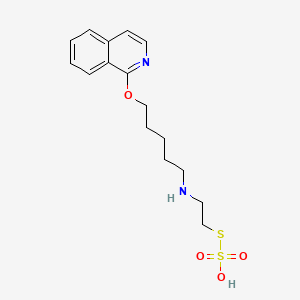
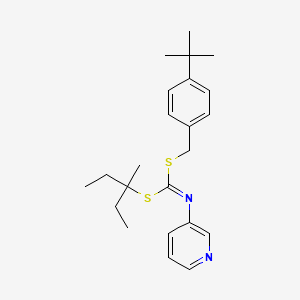
![5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14655642.png)
